

Solubility Profile and Practical Determination of 2-(Bromomethyl)nicotinonitrile

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Compound of Interest

Compound Name: 2-(Bromomethyl)nicotinonitrile

Cat. No.: B1524644

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Abstract: **2-(Bromomethyl)nicotinonitrile** is a key heterocyclic building block in synthetic chemistry, particularly relevant in the development of novel pharmaceutical agents. Despite its utility, a comprehensive and experimentally verified solubility profile is not readily available in published literature. This technical guide addresses this critical knowledge gap. It provides a detailed analysis of the compound's predicted solubility based on its structural characteristics and the known properties of its parent molecule, nicotinonitrile. More importantly, this document furnishes a robust, step-by-step experimental protocol for researchers to accurately determine the solubility of **2-(Bromomethyl)nicotinonitrile** in a range of common laboratory solvents. This guide is intended to empower researchers, scientists, and drug development professionals with the practical knowledge required to effectively handle, dissolve, and utilize this reagent in their experimental workflows.

Introduction to 2-(Bromomethyl)nicotinonitrile

Chemical Identity and Nomenclature

2-(Bromomethyl)nicotinonitrile is a substituted pyridine derivative. Due to the conventions of chemical nomenclature, this compound is most unambiguously identified by its IUPAC name, 3-(bromomethyl)pyridine-2-carbonitrile. For clarity and precision, this guide will use the IUPAC name and its corresponding CAS number.

The presence of a pyridine ring, a nitrile group, and a reactive bromomethyl group makes it a versatile intermediate for introducing the cyanopyridine moiety into larger molecules, a common strategy in medicinal chemistry.

Table 1: Chemical Identity of 3-(Bromomethyl)pyridine-2-carbonitrile

Identifier	Value	Source
IUPAC Name	3-(bromomethyl)pyridine-2-carbonitrile	PubChem[1]
Common Name	2-(Bromomethyl)nicotinonitrile	-
CAS Number	116986-13-1	PubChem[1]
Molecular Formula	C ₇ H ₅ BrN ₂	PubChem[1]
Molecular Weight	197.03 g/mol	PubChem[1]
Appearance	Solid (predicted)	CymitQuimica[2]

Significance in Research and Development

The structural motifs present in 3-(bromomethyl)pyridine-2-carbonitrile are of significant interest in drug discovery. The pyridine ring is a common feature in many approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide. The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions, which allows for the straightforward covalent linkage of the molecule to a variety of scaffolds.

Solubility Profile: Prediction and Analysis

A thorough review of scientific literature and chemical databases reveals a lack of published quantitative solubility data for 3-(bromomethyl)pyridine-2-carbonitrile. However, we can construct a reliable predicted solubility profile by analyzing its molecular structure and comparing it to its parent compound, nicotinonitrile (3-cyanopyridine).

Influence of Molecular Structure on Solubility

The principle of "like dissolves like" is the foundation for predicting solubility.[3][4] The overall solubility of a molecule is a balance between its polar and nonpolar components.

- Parent Compound (Nicotinonitrile): The parent molecule, nicotinonitrile (CAS 100-48-1), is known to be soluble in water (135 g/L at 20°C) and also soluble in organic solvents like

alcohol, benzene, and ether.[5][6][7] This indicates that the polarity imparted by the pyridine nitrogen and the cyano group is sufficient to overcome the nonpolar nature of the aromatic ring, allowing for miscibility with a wide range of solvents.

- Effect of the Bromomethyl Group (-CH₂Br): The introduction of the bromomethyl group to the nicotinonitrile scaffold has two primary effects:
 - Increased Molecular Weight and Size: This addition increases the molecule's surface area and van der Waals forces, generally favoring solubility in organic solvents.
 - Increased Lipophilicity: The -CH₂Br group is significantly less polar than the parent C-H bond it replaces. This modification increases the overall nonpolar character of the molecule.

Predicted Qualitative Solubility

Based on the structural analysis, a significant decrease in aqueous solubility is expected for 3-(bromomethyl)pyridine-2-carbonitrile compared to nicotinonitrile. The increased lipophilicity suggests that its solubility will be highest in moderately polar to nonpolar aprotic organic solvents. The bromomethyl group is also susceptible to hydrolysis, particularly under basic or prolonged aqueous conditions, which can lead to decomposition rather than true dissolution.[8]

Table 2: Predicted Qualitative Solubility of 3-(Bromomethyl)pyridine-2-carbonitrile

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Aqueous	Water, PBS	Insoluble / Very Low	Increased lipophilicity and potential for hydrolysis.
Polar Protic	Methanol, Ethanol	Slightly Soluble to Soluble	Capable of hydrogen bonding, but the nonpolar character may limit high solubility.
Polar Aprotic	DMSO, DMF, Acetonitrile	Soluble to Highly Soluble	Strong dipole-dipole interactions can effectively solvate the molecule.
Halogenated	Dichloromethane (DCM), Chloroform	Soluble to Highly Soluble	Favorable interactions with the nonpolar parts of the molecule.
Ethers	Diethyl Ether, THF	Slightly Soluble to Soluble	Moderate polarity provides a good balance for solvation.
Nonpolar	Hexanes, Toluene	Slightly Soluble / Insoluble	Insufficient polarity to effectively dissolve the polar functional groups.

Experimental Protocol for Solubility Determination

Given the absence of published data, experimental determination is necessary. The following protocol provides a reliable, semi-quantitative method for assessing solubility in various solvents, suitable for preparing stock solutions and planning reaction conditions.

Objective and Principle

The objective is to determine the approximate solubility of 3-(bromomethyl)pyridine-2-carbonitrile by systematically adding a known mass of the compound to a fixed volume of

solvent at a controlled temperature until saturation is observed. This visual method is rapid and provides practical data for laboratory use.^{[9][10]}

Materials and Reagents

- 3-(Bromomethyl)pyridine-2-carbonitrile (solid)
- Calibrated analytical balance (± 0.1 mg)
- Vortex mixer
- Thermostatic shaker or water bath (optional, for temperature control)
- Glass vials (e.g., 4 mL) with screw caps
- Micropipettes
- Test solvents (e.g., Water, Methanol, Acetonitrile, DMSO, DCM, Toluene)

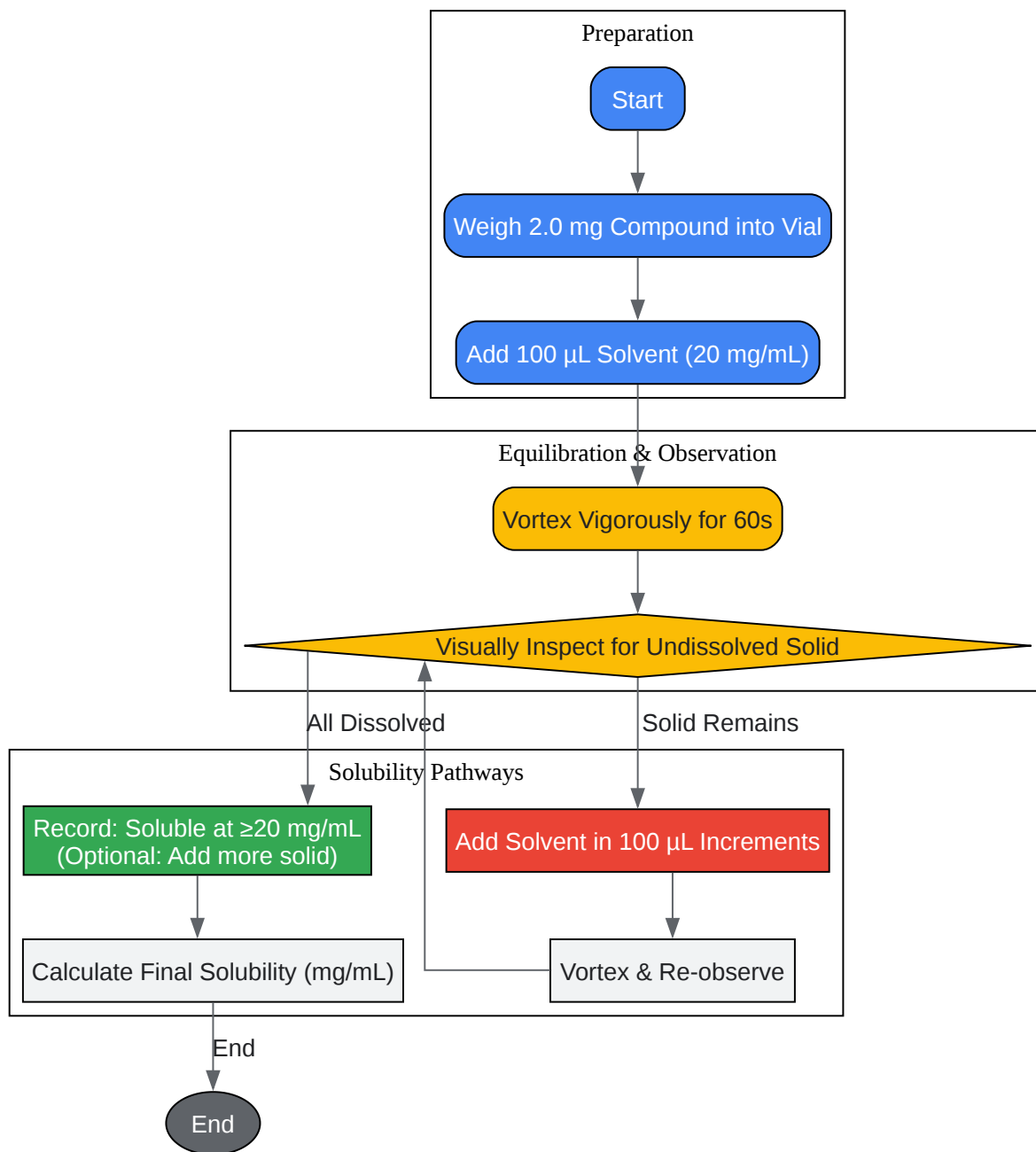
Step-by-Step Methodology

- Preparation: Accurately weigh 2.0 mg of 3-(bromomethyl)pyridine-2-carbonitrile into a clean, dry glass vial.
- Initial Solvent Addition: Add 100 μ L of the selected test solvent to the vial. This creates an initial concentration of 20 mg/mL.
- Equilibration: Cap the vial securely and vortex vigorously for 60 seconds. Observe the vial against a contrasting background.
 - Self-Validation: Ensure no solid material is stuck to the vial walls or cap. The goal is to maximize the solid-liquid interface.
- Observation & Assessment:
 - If the solid completely dissolves, the compound is soluble at ≥ 20 mg/mL. Proceed to step 5 to determine the saturation point if desired, or record as "Soluble."
 - If the solid does not dissolve or is partially dissolved, proceed to step 6.

- **Titration for Higher Solubility (Optional):** If the compound dissolved in step 4, add pre-weighed portions of the solid (e.g., 2.0 mg increments) to the solution. After each addition, repeat the equilibration (step 3) and observation (step 4) until a persistent solid (precipitate) is observed. Calculate the final solubility based on the total mass dissolved in the 100 μ L volume.
- **Titration for Lower Solubility:** If the compound did not fully dissolve in step 4, add the solvent in 100 μ L increments, vortexing for 60 seconds after each addition. Continue until the solid is completely dissolved.
 - **Causality:** Each addition of solvent lowers the concentration. The point at which the solid dissolves defines the saturation concentration.
- **Calculation:** Calculate the solubility using the following formula:
 - $\text{Solubility (mg/mL)} = \text{Total Mass of Compound (mg)} / \text{Total Volume of Solvent (mL)}$
- **Final Confirmation:** After dissolution, let the vial stand undisturbed for at least 10 minutes. The absence of any precipitate confirms that the dissolution is stable.

Workflow Visualization

The following diagram illustrates the decision-making process for the experimental solubility determination.



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Caption: Experimental workflow for determining the solubility of 3-(Bromomethyl)pyridine-2-carbonitrile.

Safety, Handling, and Storage

- **Handling:** 3-(Bromomethyl)pyridine-2-carbonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.^[1] Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- **Storage of Solutions:** Due to the reactivity of the bromomethyl group, solutions should be prepared fresh whenever possible. If storage is necessary, store solutions in tightly sealed vials at -20°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation via hydrolysis or reaction with atmospheric moisture.

Conclusion

While published quantitative solubility data for 3-(Bromomethyl)pyridine-2-carbonitrile (CAS 116986-13-1) is unavailable, a reliable working profile can be predicted based on its chemical structure. It is anticipated to be poorly soluble in water but should exhibit good solubility in polar aprotic and halogenated organic solvents such as DMSO, acetonitrile, and dichloromethane. This guide provides a robust and self-validating experimental protocol that enables researchers to efficiently determine practical solubility limits in their specific solvents of choice, thereby facilitating the seamless integration of this valuable reagent into synthetic and drug discovery workflows.

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